N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide
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Overview
Description
N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide is a complex organic compound that features a combination of sulfonamide and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with an amine to form the sulfonamide intermediate.
Benzothiazole Formation: The next step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the sulfonamide intermediate with the benzothiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: A related compound with similar structural features.
5,6,7,8-Tetrahydro-2-naphthylamine: Another similar compound with slight variations in the position of functional groups.
Uniqueness
N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide is unique due to its combination of sulfonamide and benzothiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O3S2 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)-1,3-benzothiazol-2-yl]butanamide |
InChI |
InChI=1S/C21H23N3O3S2/c1-2-5-20(25)23-21-22-18-13-16(9-11-19(18)28-21)24-29(26,27)17-10-8-14-6-3-4-7-15(14)12-17/h8-13,24H,2-7H2,1H3,(H,22,23,25) |
InChI Key |
LMJBPLXIYJKERL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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